MADAM dihydrochloride
Overview
Description
MADAM dihydrochloride is a high affinity ligand for the serotonin transporter SERT . Its empirical formula is C16H22Cl2N2S and it has a molecular weight of 345.33 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCl[H].Cl[H].CN(C)Cc1ccccc1Sc2ccc(C)cc2N
. The InChI key is GSBZMNLLLNHKDY-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid substance . It is soluble in water at approximately 18 mg/mL . It should be stored in a desiccated condition, protected from light and under inert gas . The storage temperature should be 2-8°C .Scientific Research Applications
Radioligand in Neurological Studies
MADAM dihydrochloride, particularly in its radiolabeled form (11C-MADAM), is used extensively in neuroscientific research. It has shown high selectivity and specificity for the serotonin transporter (5-HTT) in the brain. This makes it a valuable tool in PET (Positron Emission Tomography) studies for investigating neuropsychiatric disorders. For example, (Lundberg et al., 2005) demonstrated its effectiveness in quantifying 5-HTT in human brains, suggesting its potential in clinical studies related to pathophysiology and treatment of such disorders.
Development of Radioligands
This compound's chemical structure allows it to be effectively used as a radioligand. (Chalon et al., 2003) and (Tarkiainen et al., 2001) have explored its properties in depth, highlighting its high affinity and selectivity for the serotonin transporter, making it a valuable compound for in vitro and in vivo studies of serotonin transporters.
Serotonin Transporter Imaging
Studies like (Halldin et al., 2005) utilized this compound in nonhuman primate models to explore its potential as a PET radioligand for examining 5-HTT in the brain. The findings support its use for quantitative studies of 5-HTT binding in the human brain, which can be pivotal in understanding and treating psychiatric disorders.
Test-Retest Reproducibility in Research
The reproducibility of results is crucial in scientific research. (Lundberg et al., 2006) conducted a study to examine the test-retest reproducibility of PET scans using [11C]MADAM. The study demonstrated good to excellent reliability in measurements of 5-HTT binding, which is vital for its use in research on psychiatric disorders.
Safety and Hazards
MADAM dihydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of eye contact, flush eyes immediately with large amounts of water . In case of inhalation, relocate to fresh air . In case of ingestion, wash out mouth with water and get medical attention .
Mechanism of Action
Target of Action
MADAM dihydrochloride is a high-affinity ligand for the serotonin transporter SERT . The serotonin transporter (SERT) plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in various physiological processes such as mood regulation, appetite, and sleep.
Mode of Action
This interaction could lead to changes in the concentration of serotonin in the synaptic cleft, potentially impacting neuronal signaling .
Biochemical Pathways
serotonergic system . This system encompasses a range of biochemical pathways involved in the synthesis, release, and reuptake of serotonin .
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its interaction with SERT. By binding to SERT, this compound could influence the reuptake of serotonin, potentially leading to changes in neuronal signaling and associated physiological processes .
Biochemical Analysis
Biochemical Properties
MADAM dihydrochloride interacts with the serotonin transporter SERT
Cellular Effects
Given its high affinity for the serotonin transporter SERT , it may influence cell function by modulating serotonin levels. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the serotonin transporter SERT
Properties
IUPAC Name |
2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-methylaniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S.2ClH/c1-12-8-9-16(14(17)10-12)19-15-7-5-4-6-13(15)11-18(2)3;;/h4-10H,11,17H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBZMNLLLNHKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2CN(C)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582028 | |
Record name | 2-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-5-methylaniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411208-45-2 | |
Record name | 2-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-5-methylaniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MADAM dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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